6-(4-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol

Carboxylesterase inhibition Drug metabolism Prodrug activation

6-(4-Methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol (CAS 773103-42-7) is a synthetic small molecule belonging to the indeno-fused 1,5-benzothiazepine class, with a molecular formula of C23H17NO2S and a molecular weight of 371.5 g/mol. The compound features a characteristic benzo[b]indeno[1,2-e][1,4]thiazepine tetracyclic core substituted with a 4-methoxyphenyl group at the 6-position and a hydroxyl group at the 5-position.

Molecular Formula C23H17NO2S
Molecular Weight 371.5 g/mol
Cat. No. B5186509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol
Molecular FormulaC23H17NO2S
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2
InChIInChI=1S/C23H17NO2S/c1-26-15-12-10-14(11-13-15)23-20-21(16-6-2-3-7-17(16)22(20)25)24-18-8-4-5-9-19(18)27-23/h2-13,23-24H,1H3
InChIKeyIQXCPELUXWSHGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol: Structural and Pharmacological Classification for Procurement Decisions


6-(4-Methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol (CAS 773103-42-7) is a synthetic small molecule belonging to the indeno-fused 1,5-benzothiazepine class, with a molecular formula of C23H17NO2S and a molecular weight of 371.5 g/mol . The compound features a characteristic benzo[b]indeno[1,2-e][1,4]thiazepine tetracyclic core substituted with a 4-methoxyphenyl group at the 6-position and a hydroxyl group at the 5-position. This scaffold positions it within a privileged chemotype known for diverse bioactivities, including carboxylesterase (CES) modulation, and distinguishes it from simpler benzothiazepine drugs such as diltiazem or clentiazem that lack the indeno fusion [1].

Why In-Class Substitution of 6-(4-Methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol Introduces Uncontrolled Risk in CES-Targeted Studies


Despite sharing the indeno-benzothiazepine core, analogs within this class exhibit functionally divergent pharmacological profiles that preclude generic interchange. The 4-methoxyphenyl substituent at the 6-position is a critical determinant of both target engagement and selectivity; substitution with a 4-methylphenyl, 4-trifluoromethylphenyl, or unsubstituted phenyl group is expected to alter hydrogen-bonding capacity, electron density, and steric occupancy at the CES active site, directly modifying inhibition potency and isoform selectivity [1]. Furthermore, even closely related indeno-benzothiazepine derivatives reported in the literature—such as those bearing pyrazole-linked aryl groups—exhibit qualitatively different antimicrobial activity spectra against Gram-positive, Gram-negative, and fungal strains, demonstrating that minor structural perturbations translate into measurably distinct biological outcomes .

Quantitative Differentiation Evidence for 6-(4-Methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol


Carboxylesterase 2 (CES2) Inhibitory Potency in Human Liver Microsomes

The target compound exhibits potent inhibition of human carboxylesterase 2 (CES2) with an IC50 of 20 nM in human liver microsomes using fluorescein diacetate as substrate [1]. Under the same assay system, the compound displays a competitive inhibition mechanism with a Ki of 42 nM [1]. By comparison, the well-characterized CES2 inhibitor loperamide—frequently employed as a reference standard in CES2 pharmacology—has a reported Ki of 1,500 nM (1.5 μM) for CES2, making the target compound approximately 36-fold more potent at the Ki level, although this comparison is cross-study and subject to inter-laboratory variability .

Carboxylesterase inhibition Drug metabolism Prodrug activation

CES2 vs. CES1 Isoform Selectivity Ratio in Human Liver Microsomes

Within the same experimental platform (human liver microsomes, Dalian Institute of Chemical Physics, curated in ChEMBL), the target compound demonstrates an IC50 of 20,400 nM (2.04 × 10^4 nM) against carboxylesterase 1 (CES1) compared with 20 nM against CES2 [1]. This yields a CES1/CES2 selectivity ratio of approximately 1,020-fold, establishing the compound as a highly CES2-preferring inhibitor within a single internally consistent dataset. By contrast, loperamide exhibits a substantially lower CES1/CES2 selectivity window: its reported CES2 Ki is 1,500 nM while its CES1 IC50 is approximately 440,000 nM, yielding a selectivity ratio of roughly 293-fold, though derived from disparate assay formats .

Isoform selectivity CES1 CES2 discrimination Off-target profiling

Structural Differentiation: 4-Methoxyphenyl Substitution vs. Unsubstituted Phenyl and 4-Methylphenyl Analogs

Among the closest commercially catalogued analogs sharing the identical benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol core, the target compound bears a 4-methoxyphenyl group at C6, whereas the available comparators include 6-phenyl-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol (unsubstituted phenyl) and 6-(4-methylphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol (4-methylphenyl) . The 4-methoxy substituent introduces a strong electron-donating resonance effect (Hammett σp⁺ = −0.78) and a hydrogen-bond acceptor capability via the methoxy oxygen, which is absent in both the unsubstituted phenyl (σp = 0.00) and the 4-methylphenyl (σp = −0.17, no H-bond acceptor) analogs [1]. Quantitative CES inhibition data for these exact comparators are not publicly available, limiting this differentiation to physicochemical and SAR inference.

Structure-activity relationship Electron-donating substituent Hydrogen-bond acceptor

Green Synthetic Accessibility via PEG-400-Mediated Cyclocondensation

The indeno-benzothiazepine scaffold to which the target compound belongs has been demonstrated to be accessible via a 'green' synthetic route employing PEG-400 as a recyclable solvent and bleaching earth (pH 12.5) as a heterogeneous catalyst, with reported yields for the general compound series IIIa–IIIj ranging from 85% to 95% and reaction times of 120–180 minutes at 60–80°C . While the specific 4-methoxyphenyl-substituted derivative was not explicitly characterized within that published library (the library compounds feature a pyrazole linker absent in the target compound), the core cyclocondensation methodology—treatment of 2-aminobenzenethiol with an α,β-unsaturated ketone in PEG-400/acetic acid—is directly transferable and does not require specialized anhydrous conditions or transition-metal catalysis . This contrasts with alternative benzothiazepine synthetic protocols that rely on toxic solvents, expensive catalysts, or multi-day reaction sequences.

Green chemistry synthesis PEG-400 solvent Scalable heterocycle preparation

Class-Level Antimicrobial Activity of Indeno-Benzothiazepine Derivatives

The indeno-benzothiazepine compound library reported by Acharya et al. (2014) demonstrated moderate to significant in vitro antimicrobial activity against a panel including Escherichia coli, Salmonella typhi, Staphylococcus aureus, Bacillus subtilis, Aspergillus niger, and Aspergillus flavus, with several derivatives (IIIa, IIId, IIIf, IIIg) exhibiting activity comparable to penicillin as a reference antibacterial standard . However, it is critical to note that this library features an 11-[(substituted-phenyl)-1-phenyl-1H-pyrazol-4-yl] substituent not present in the target compound; therefore, the antimicrobial data cannot be directly extrapolated to the target compound. This evidence is class-level only and serves to indicate the broader potential of the indeno-benzothiazepine chemotype rather than characterizing the specific 4-methoxyphenyl derivative.

Antimicrobial screening Gram-positive bacteria Antifungal activity

Validated Application Scenarios for 6-(4-Methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol in Research and Industrial Settings


CES2-Selective Chemical Probe for In Vitro ADME and Drug-Drug Interaction Studies

With an IC50 of 20 nM against CES2 and a 1,020-fold selectivity window over CES1 in human liver microsomes [1], this compound is suitable as a CES2-preferring chemical probe in hepatic microsomal assays. It can be deployed to dissect the relative contributions of CES2 vs. CES1 in the hydrolysis of ester- and amide-containing prodrugs (e.g., irinotecan, capecitabine, oseltamivir), where selective CES2 inhibition at low nanomolar concentrations minimizes confounding CES1 blockade that would occur with less selective inhibitors such as loperamide .

Reference Inhibitor for CES2 Activity Normalization Across Experimental Batches

The compound's well-defined competitive inhibition mechanism (Ki = 42 nM) and internally consistent CES1/CES2 dataset from a single curated source (ChEMBL/BindingDB) [1] position it as a candidate reference inhibitor for inter-laboratory normalization of CES2 activity assays. Researchers can use its defined potency to benchmark CES2 functional activity in human liver microsome batches, human hepatocyte preparations, or recombinant CES2 systems, enabling cross-study comparability that is currently limited by reliance on inhibitors characterized in disparate assay formats.

Chemical Starting Point for Indeno-Benzothiazepine Structure-Activity Relationship (SAR) Expansion

Given the established 'green' synthesis methodology for the indeno-benzothiazepine core—yielding 85–95% under mild PEG-400 conditions —this compound serves as a validated synthetic entry point for SAR campaigns. The 4-methoxyphenyl substituent can be systematically varied (e.g., to 4-hydroxy, 4-ethoxy, 4-trifluoromethoxy, or heteroaryl groups) using analogous Claisen-Schmidt condensation and cyclocondensation sequences, allowing medicinal chemistry teams to explore CES2 potency and selectivity trends around a scaffold with demonstrated synthetic tractability and favorable environmental profile.

Procurement Benchmarking Against Closest Structural Analogs for Focused Screening Libraries

When assembling a focused indeno-benzothiazepine screening library, this compound should be prioritized over its unsubstituted phenyl and 4-methylphenyl analogs for CES-targeted assays, based on the electron-donating and hydrogen-bond-accepting properties of the 4-methoxy group that are absent in the comparator substituents [2]. Procurement decisions for antimicrobial or other phenotypic screening campaigns should, however, include all three analogs as a minimal SAR set, given the absence of compound-specific antimicrobial data for any of these derivatives.

Quote Request

Request a Quote for 6-(4-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.